3-Hydroxy cyclobenzaprine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-HydroxyCyclobenzaprine-d6: is a deuterated analog of 3-HydroxyCyclobenzaprine, a metabolite of Cyclobenzaprine. Cyclobenzaprine is a muscle relaxant commonly used to treat muscle spasms. The deuterated form, 3-HydroxyCyclobenzaprine-d6, is often used in scientific research due to its stability and unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-HydroxyCyclobenzaprine-d6 typically involves the deuteration of Cyclobenzaprine followed by hydroxylation. The process begins with the introduction of deuterium atoms into the Cyclobenzaprine molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods: Industrial production of 3-HydroxyCyclobenzaprine-d6 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium sources and hydroxylation reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 3-HydroxyCyclobenzaprine-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming Cyclobenzaprine-d6.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of 3-KetoCyclobenzaprine-d6.
Reduction: Formation of Cyclobenzaprine-d6.
Substitution: Formation of halogenated or alkylated derivatives of 3-HydroxyCyclobenzaprine-d6.
Wissenschaftliche Forschungsanwendungen
3-HydroxyCyclobenzaprine-d6 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug metabolism studies.
Industry: Used in the development of new pharmaceuticals and as a stable isotope-labeled compound for various analytical applications
Wirkmechanismus
The mechanism of action of 3-HydroxyCyclobenzaprine-d6 is similar to that of Cyclobenzaprine. It acts as a central nervous system depressant, primarily targeting the brainstem to reduce muscle hyperactivity. The compound interacts with serotonin receptors, particularly the 5-HT2 receptor, to exert its muscle relaxant effects. The deuterated form, 3-HydroxyCyclobenzaprine-d6, provides additional stability and allows for more precise studies of its pharmacokinetics and pharmacodynamics .
Vergleich Mit ähnlichen Verbindungen
Cyclobenzaprine: The parent compound, used as a muscle relaxant.
3-HydroxyCyclobenzaprine: The non-deuterated analog.
N-DesmethylCyclobenzaprine: A metabolite of Cyclobenzaprine with similar properties.
Cyclobenzaprine N-oxide: Another metabolite with distinct chemical properties.
Uniqueness: The deuterated form also exhibits different pharmacokinetic properties, making it valuable for research applications .
Eigenschaften
Molekularformel |
C20H21NO |
---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol |
InChI |
InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/b19-8+ |
InChI-Schlüssel |
UHLPYBQGKLHIFK-UFWORHAWSA-N |
Isomerische SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
Kanonische SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.